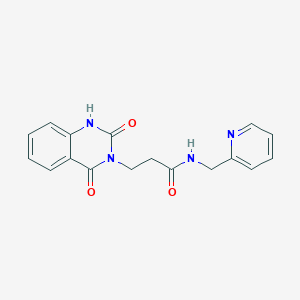

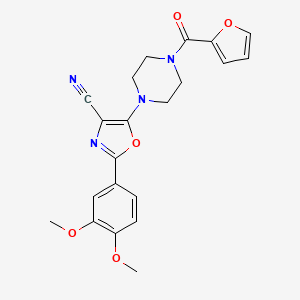

N-(2-methoxybenzyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

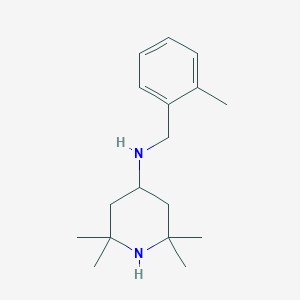

The molecular formula of this compound is C26H24N4O6, and its molecular weight is 488.5. The compound contains several functional groups, including an amide, a nitro group, and a methoxy group.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could direct electrophilic aromatic substitution reactions to occur at certain positions on the benzene ring .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Quinazoline Derivatives: A study explored the synthesis and characterization of N-substituted quinazoline derivatives, which are structurally related to the compound . These derivatives were evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats, indicating their broad application in medicinal chemistry (Rahman et al., 2014).

Antimicrobial and Anticancer Applications

- Antimicrobial and Anticancer Properties: Research on similar compounds, such as N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealed their potential in antimicrobial action and demonstrated significant cytotoxic effects on tumor cell lines. This suggests the possibility of anticancer applications for structurally related compounds (Zablotskaya et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel: Quinazoline Schiff base compounds, closely related to the compound , have been studied for their inhibitory effect on the corrosion of mild steel in hydrochloric acid. This indicates potential applications in corrosion inhibition and material protection (Khan et al., 2017).

Drug Metabolism and Pharmacokinetics

- Drug Metabolism Studies: Studies on deuterium-labeled derivatives of similar compounds, such as AR-A014418, demonstrate the importance of these compounds in pharmacokinetics, specifically in drug absorption and distribution studies (Liang et al., 2020).

Structural and Electrochemical Studies

Crystal Structure and Electrochemical Properties

Investigations into the crystal structure and electrochemical properties of novel quinazoline compounds provide insights into their potential applications in various fields, including material science and molecular electronics (Gudasi et al., 2006).

Electrochemical and Spectroelectrochemical Properties

The study of novel metallophthalocyanines derived from quinazoline compounds sheds light on their electrochemical and spectroelectrochemical properties, relevant in the development of sensors and electronic devices (Kantekin et al., 2015).

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O6/c1-36-23-12-5-2-8-19(23)16-27-24(31)13-14-28-25(32)21-10-3-4-11-22(21)29(26(28)33)17-18-7-6-9-20(15-18)30(34)35/h2-12,15H,13-14,16-17H2,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATBTXNTEPXQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

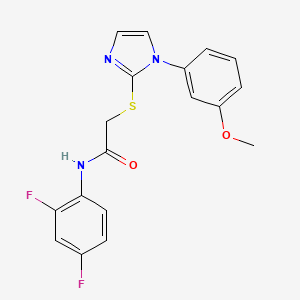

![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)

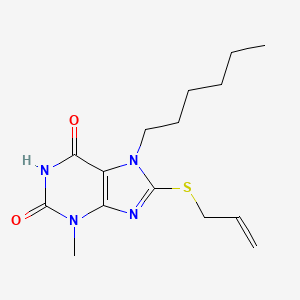

![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)

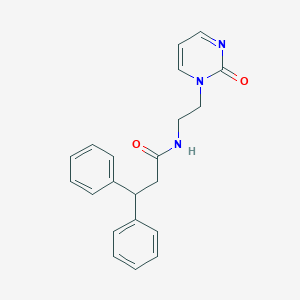

![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2402474.png)

![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)

![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)